![molecular formula C11H22O2Sn B14452360 Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane CAS No. 76077-37-7](/img/structure/B14452360.png)
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a prop-1-en-2-yl group substituted with an oxan-2-yloxy moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane typically involves the reaction of trimethyltin chloride with an appropriate alkene or alkyne precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired organotin compound. The reaction conditions may include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Safety measures are crucial due to the toxicity of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form oxides or hydroxides.
Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced organotin species.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles to replace the oxan-2-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; solventdichloromethane (DCM); temperature0°C to room temperature.
Reduction: LiAlH4; solventether or THF; temperature0°C to room temperature.
Substitution: Alkyl halides, aryl halides; solventacetone or DMF; temperatureroom temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their catalytic activity.
Membrane Disruption: Interacting with lipid bilayers, leading to changes in membrane permeability and integrity.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl{3-[(oxan-2-yl)oxy]prop-1-ynyl}silane
- Trimethyl{3-[(oxan-2-yl)oxy]prop-1-ynyl}germane
- Trimethyl{3-[(oxan-2-yl)oxy]prop-1-ynyl}lead
Uniqueness
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane is unique due to its specific combination of a tin atom with an oxan-2-yloxy-substituted prop-1-en-2-yl group. This structure imparts distinct chemical reactivity and potential applications compared to its silicon, germanium, and lead analogs. The presence of the oxan-2-yloxy group also enhances its solubility and stability in various solvents.
Propiedades
Número CAS |
76077-37-7 |
|---|---|
Fórmula molecular |
C11H22O2Sn |
Peso molecular |
305.00 g/mol |
Nombre IUPAC |
trimethyl-[3-(oxan-2-yloxy)prop-1-en-2-yl]stannane |
InChI |
InChI=1S/C8H13O2.3CH3.Sn/c1-2-6-9-8-5-3-4-7-10-8;;;;/h8H,1,3-7H2;3*1H3; |
Clave InChI |
JIKJAQXAHOSWNW-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C(=C)COC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


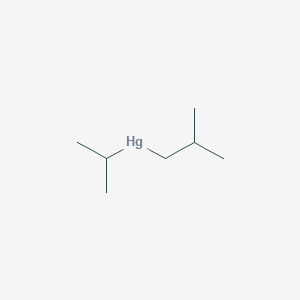
![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)
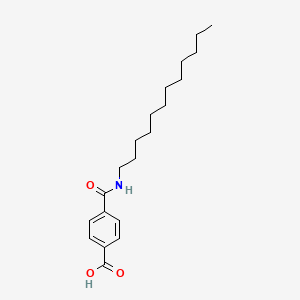
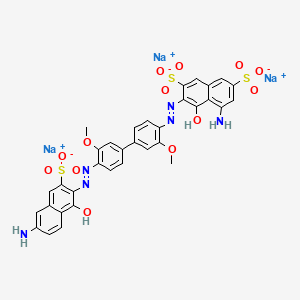
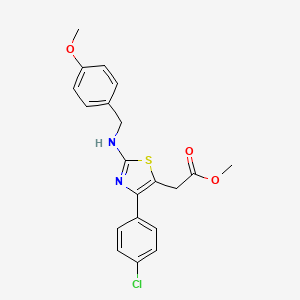
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
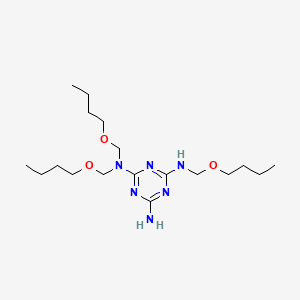


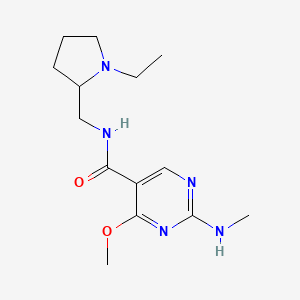
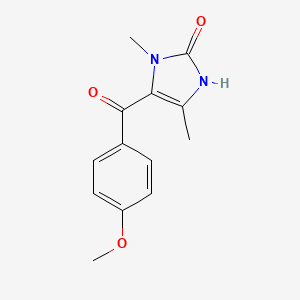
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
